Fmoc-D-Allo-Ile-OH
Description
Overview of Fmoc-D-allo-Ile-OH as a Chiral, Non-Natural Amino Acid Derivative in Research
This compound is a specialized chemical compound utilized in advanced peptide chemistry and pharmaceutical research. scbt.com It is classified as a chiral, non-natural amino acid derivative. chempep.com The designation "Fmoc" refers to the N-α-(9-Fluorenylmethyloxycarbonyl) protecting group attached to the amino acid. scbt.comiris-biotech.de This group is crucial for its application in solid-phase peptide synthesis (SPPS), where it temporarily blocks the α-amino functionality, allowing for the sequential and controlled formation of peptide bonds. chempep.com
The core of the molecule is D-allo-isoleucine, an isomer of the common proteinogenic amino acid isoleucine. rsc.org Isoleucine is distinct in that it possesses two stereogenic centers, which means it can exist in four different stereoisomeric forms. rsc.org this compound represents one of these specific, synthetically prepared forms. biosynth.com As a non-natural or non-proteinogenic amino acid, it is not encoded by the genetic code of organisms but is synthesized for specific applications in peptide science. rsc.orgnih.gov Its unique three-dimensional structure makes it a valuable building block for creating novel peptides with tailored properties. youtube.com In research, it serves as a key intermediate agent for synthesizing peptides with specific stereochemical requirements, which are investigated for various biological activities. scbt.comchempep.com
Below is a table detailing the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 118904-37-3 | scbt.comiris-biotech.debiosynth.com |
| Molecular Formula | C₂₁H₂₃NO₄ | scbt.combiosynth.cominvivochem.com |
| Molecular Weight | 353.41 g/mol | biosynth.cominvivochem.com |
| Synonym | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-allo-isoleucine | scbt.comiris-biotech.de |
| Chemical Name | (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | biosynth.comglpbio.com |
| Appearance | White to off-white solid powder | invivochem.com |
| Stereocenter Count | 2 | invivochem.com |
Significance of the D-allo Configuration in Peptide Design and Function
The specific stereochemistry of D-allo-isoleucine, known as the D-allo configuration, imparts significant and desirable characteristics to peptides into which it is incorporated. nih.gov The use of D-amino acids in general, and unique isomers like D-allo-isoleucine in particular, is a powerful strategy in peptide design to overcome the limitations of natural peptides, such as poor stability in biological systems. chempep.comnih.gov
One of the primary benefits is enhanced proteolytic resistance. chempep.com Peptides composed solely of natural L-amino acids are often rapidly degraded by proteases, limiting their therapeutic potential. chempep.com The incorporation of D-amino acids creates peptide bonds that are not recognized by these enzymes, significantly increasing the peptide's stability and biological half-life. chempep.com
Furthermore, the D-allo configuration has a profound impact on the secondary structure and conformation of a peptide. chempep.comnih.gov Introducing a D-amino acid can induce specific turns or disrupt standard structures like α-helices and β-sheets, allowing chemists to precisely control the peptide's three-dimensional shape. chempep.comresearchgate.net This conformational control is critical for optimizing a peptide's binding affinity and selectivity for its biological target. nih.gov
A notable example of its functional significance is found in the antimicrobial peptide bombinin H4, which is isolated from the toad Bombina variegata. nih.gov This peptide contains D-allo-isoleucine at its second position and exhibits significantly higher activity against the parasite Leishmania compared to its diastereomer, bombinin H2, which contains the L-isomer. nih.gov Research has shown that the D-allo-Ile residue helps to stabilize the N-terminus of the peptide within the parasite's membrane, functioning as an anchor that facilitates the disruption of the membrane. nih.gov This demonstrates how the specific D-allo configuration can be crucial for the biological mechanism of action. nih.gov
Historical Context and Evolution of its Use in Academic Research
The use of this compound is rooted in the broader evolution of peptide chemistry and the increasing demand for synthetic peptides with novel functions. rsc.org The concept of proteins being linear chains of amino acids linked by peptide bonds was proposed in 1902 by Emil Fischer and Franz Hofmeister. wikipedia.org However, it was the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the early 1960s that revolutionized the field, making the routine synthesis of peptides possible.
The initial focus of peptide synthesis was on recreating natural peptides and proteins. Over time, researchers began to explore the incorporation of non-natural amino acids to create peptidomimetics—molecules that mimic the structure of natural peptides but possess enhanced properties. researchgate.net This strategic inclusion of non-canonical amino acids became a powerful tool for improving characteristics like stability, potency, and bioavailability. nih.govnih.gov
The introduction of the Fmoc protecting group represented a significant advancement in SPPS methodology, offering milder deprotection conditions compared to the previously dominant Boc (tert-butyloxycarbonyl) chemistry. This made it easier to synthesize complex and sensitive peptides, further expanding the scope of what could be achieved. The availability of building blocks like this compound provided researchers with the tools to systematically study the structure-function relationships of peptides. altabioscience.com Academic research has since utilized such derivatives to design peptides for a wide range of applications, from developing more stable therapeutic agents to creating probes for studying protein interactions and enzyme specificity. chempep.comchemimpex.com The synthesis of unnatural amino acids is now a major area of research, driven by the need to create novel molecules for drug discovery and protein engineering. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-ORAYPTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426315 | |
| Record name | FMOC-D-allo-Isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118904-37-3 | |
| Record name | FMOC-D-allo-Isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2~{R},3~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations Involving Fmoc D Allo Ile Oh
Solid-Phase Peptide Synthesis (SPPS) Strategies Employing Fmoc-D-allo-Ile-OH
Solid-phase peptide synthesis is a cornerstone technique for constructing peptides, offering advantages in purification and automation. The Fmoc strategy, widely adopted for its mild deprotection conditions, is particularly well-suited for incorporating D-amino acids like Fmoc-D-allo-isoleucine.
Fmoc Strategy for α-Amino Protection and Carboxylic Acid Activation in SPPS
The Fmoc strategy relies on the temporary protection of the α-amino group by the base-labile Fmoc group. This protection is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (e.g., tert-butyl (tBu) ethers and esters) and the acid-labile linker used to attach the peptide to the solid support chempep.combiosynth.comiris-biotech.de. The Fmoc group is efficiently removed using a mild base, typically a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), liberating a free amine ready for the next coupling step chempep.comgoogle.comembrapa.br.
Concurrently, the carboxylic acid moiety of Fmoc-D-allo-isoleucine is activated to facilitate peptide bond formation. This activation is achieved using various coupling reagents, which convert the carboxyl group into a reactive species susceptible to nucleophilic attack by the free amine on the resin-bound peptide chain chempep.comgoogle.comembrapa.br.
Coupling Efficiencies and Challenges with this compound in SPPS
The incorporation of Fmoc-D-allo-isoleucine into a growing peptide chain generally proceeds with high coupling efficiency, especially when employing optimized coupling reagents chempep.com. The D-configuration of the amino acid inherently prevents racemization during the activation and coupling steps, a common challenge encountered with L-amino acids, thereby contributing to higher peptide purity chempep.com.
However, challenges can arise. The "allo" configuration of isoleucine, compared to its L-isomer, introduces specific steric considerations. While not as pronounced as with highly branched or N-methylated amino acids, this steric bulk can sometimes lead to slightly reduced acylation rates, potentially necessitating the use of excess coupling reagents or longer reaction times to ensure complete coupling . Poor solubility of the peptide or the amino acid derivative in common SPPS solvents can also present a challenge, potentially complicating reaction monitoring and purification nih.gov.
Influence of Steric Hindrance from N-Methylated Amino Acids on Coupling Reactions with this compound
The synthesis of peptides containing both D-alloisoleucine and N-methylated amino acids can introduce significant steric hindrance, impacting coupling efficiencies. N-methylation of the α-amino group creates a tertiary amine, which is sterically more demanding than a secondary amine formed after Fmoc deprotection. When Fmoc-D-allo-isoleucine is coupled to an N-methylated amino acid residue, or vice versa, the combined steric bulk can slow down the reaction kinetics and increase the risk of incomplete coupling acs.org. Specialized coupling reagents and optimized reaction conditions, such as extended coupling times or higher reagent concentrations, may be required to overcome these steric impediments and achieve satisfactory yields and purity nih.govacs.org.
Use of Specific Coupling Reagents (e.g., HATU, HBTU, DIC/HOBt, HCTU) with this compound in SPPS
The choice of coupling reagent is critical for efficient peptide bond formation, particularly for sterically hindered or less reactive amino acids like Fmoc-D-allo-isoleucine. Common and effective coupling reagents include:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A widely used uronium salt-based activator, known for its high efficiency in coupling even challenging sequences chempep.comgoogle.comescholarship.org.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another effective uronium salt activator that promotes rapid and efficient coupling embrapa.br.
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A carbodiimide-based coupling system that is cost-effective and reliable for many peptide couplings chempep.com.
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HBTU and HATU, HCTU is an efficient activator that can be used for challenging couplings.
These reagents, in combination with a suitable base (e.g., DIPEA), facilitate the activation of the carboxyl group of Fmoc-D-allo-isoleucine, leading to high coupling yields and minimizing side reactions such as racemization chempep.comgoogle.comembrapa.br.
Cleavage Strategies of Peptides Incorporating this compound from Resins
Once the peptide sequence is assembled on the solid support, the final peptide must be cleaved from the resin, and any remaining side-chain protecting groups must be removed. The Fmoc/tBu strategy is designed for orthogonal cleavage. The Fmoc group is removed by base (piperidine), while the tBu-based side-chain protecting groups and the resin linker are typically cleaved using strong acids, most commonly trifluoroacetic acid (TFA) biosynth.comiris-biotech.deresearchgate.net.
The cleavage cocktail often includes scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, ethanedithiol (EDT)) to trap reactive carbocations generated during deprotection, thereby preventing side reactions with sensitive amino acid residues or the peptide backbone researchgate.net. The specific composition of the cleavage cocktail can be tailored based on the amino acid composition of the peptide, ensuring efficient release of the desired peptide with minimal degradation or modification. For instance, cleavage from 2-chlorotrityl resins can be achieved with milder acidic conditions like AcOH/TFE/DCM mixtures, while preserving acid-labile side-chain protecting groups researchgate.net.
On-Resin Reactions and Their Implications for Synthesis Yield and Purity
Several on-resin reactions are employed during SPPS to enhance the yield and purity of the synthesized peptide. These include:
Monitoring Coupling Efficiency: Techniques like the Kaiser test (ninhydrin test) are used to detect the presence of free primary amines after a coupling step. If coupling is incomplete, the step is repeated, or unreacted amines are "capped" to prevent the formation of deletion sequences (peptides missing a specific amino acid) iris-biotech.de.
Capping: Following an incomplete coupling, acetylation (e.g., with acetic anhydride (B1165640) and DIPEA) of unreacted amines blocks them, preventing them from reacting in subsequent cycles and forming deletion sequences iris-biotech.de.
On-Resin Cyclization: For the synthesis of cyclic peptides, cyclization can often be performed while the peptide remains attached to the resin. This strategy can improve yields and simplify purification by taking advantage of the "pseudo-dilution" effect on individual resin beads, which favors intramolecular cyclization over intermolecular polymerization iris-biotech.de.
The successful incorporation of Fmoc-D-allo-isoleucine relies on the efficient execution of these on-resin steps, ensuring that each amino acid is coupled quantitatively and that side reactions are minimized.
Compound List:
| Compound Name | CAS Number |
| Fmoc-D-allo-isoleucine | 118904-37-3 |
| Fmoc-D-Ile-OH | 143688-83-9 |
| Fmoc-D-Val-OH | (Not specified in text) |
| Fmoc-D-Ala-OH | (Not specified in text) |
| Fmoc-D-Tyr(tBu)-OH | (Not specified in text) |
| Fmoc-D-Ser(tBu)-OH | (Not specified in text) |
| Fmoc-D-Met-OH | (Not specified in text) |
| Fmoc-D-Asn(Trt)-OH | (Not specified in text) |
| Fmoc-D-Lys(Fmoc)-OH | (Not specified in text) |
| Fmoc-D-Asp(OtBu)-OH | (Not specified in text) |
| Fmoc-D-Cyclohexylalanine | (Not specified in text) |
| Fmoc-L-Ser(tBu)-OH | (Not specified in text) |
| Fmoc-L-Cys(Mmt)-OH | (Not specified in text) |
| Fmoc-Gly-Gly-Gly-OH | (Not specified in text) |
| Fmoc-D-Phe-OH | (Not specified in text) |
| Fmoc-Nα-methyl aliphatic amino acids | (General class) |
| Fmoc-Nα-methyl-Nα-o-NBS-d-phenylalanine | (Specific derivative) |
| Fmoc-D-allo-Thr | (Mentioned in context of steric hindrance) |
| Fmoc-diMe-Gln-OH | (Mentioned in context of steric hindrance) |
| Fmoc-D-Asp(tBu)-OH | (Mentioned in context of cyclization) |
| Fmoc-L-isoleucine | (Mentioned in comparison) |
| Boc-D-Ile-OH | (Mentioned in comparison) |
| Boc-L-alanine | (Mentioned in comparison) |
| Boc-L-prolinal | (Mentioned in comparison) |
| Boc-Gly-Gly-OH | (Mentioned in comparison) |
| Cbz-D-allo-isoleucine | 55723-45-0 |
| Fmoc-Abu(3-N3)-OH | (Specific derivative) |
| cis-Fmoc-Pro(4-N3)-OH | (Specific derivative) |
| ε-Azidocaproic acid | (Specific derivative) |
| Fmoc-L-β-azidoalanine | (Specific derivative) |
| Fmoc-L-γ-azidohomoalanine | (Specific derivative) |
| Fmoc-L-δ-azidonorvaline | (Specific derivative) |
| Fmoc-TOAC-OH | (Specific derivative) |
| Fmoc-Ser(Ac3AcNH-β-Glc)-OH | (Specific derivative) |
| Fmoc-Thr(Ac3AcNH-β-Glc)-OH | (Specific derivative) |
Physicochemical Properties of Fmoc-D-allo-isoleucine
| Property | Value |
| CAS Number | 118904-37-3 |
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.4 g/mol |
| Appearance | White to off-white powder |
| Optical Rotation | [α] D²⁰ = +12 ± 2º (C=1 in DMF) |
| Purity | ≥ 98.5 % (HPLC) |
| Storage Conditions | 0-8 °C or 2-30 °C |
Solution-Phase Synthesis and Post-Synthetic Modifications of this compound Containing Peptides
The synthesis of peptides incorporating this compound often involves either solid-phase peptide synthesis (SPPS) or solution-phase techniques, with post-synthetic modifications playing a crucial role in generating complex peptide architectures.
Macrocyclization Techniques and Challenges in Peptides Containing this compound
Macrocyclization, the formation of a cyclic peptide structure, is a common strategy to enhance peptide stability, conformation, and biological activity by reducing flexibility and protecting against exopeptidases nih.govrsc.orgbiosynth.com. Head-to-tail cyclization, where the N-terminus of one residue is linked to the C-terminus of another, is a prevalent method. However, the presence of D-allo-Ile can introduce specific challenges. The altered stereochemistry at the beta-carbon, compared to isoleucine, can influence the peptide backbone's conformational preferences, potentially affecting the efficiency and success rate of ring closure nih.gov. Steric factors arising from the side chain's methyl group may also play a role.
Common chemical strategies for macrocyclization include amide bond formation, often employing coupling reagents such as HATU, HBTU, or PyBOP, typically performed at high dilution to favor intramolecular cyclization over intermolecular oligomerization wikipedia.org. Challenges specific to D-allo-Ile might include optimizing coupling conditions to overcome potential steric hindrance or altered folding patterns that could impede the reactive termini from coming into proximity for cyclization. The choice of the cyclization site and the specific coupling reagents and conditions are critical for achieving high yields and purity in peptides containing this non-canonical residue nih.govnih.gov.
Regioselective Modifications and Functionalization of Peptides Incorporating this compound
Regioselective modifications allow for the precise attachment of functional groups, labels, or other biomolecules to specific sites within a peptide sequence. Peptides containing this compound can undergo such modifications, targeting either the N- or C-termini after Fmoc deprotection, or specific side-chain functional groups if appropriately protected. The unique stereochemistry of D-allo-Ile might subtly influence the accessibility or reactivity of adjacent residues, requiring careful consideration during the design of functionalization strategies chinesechemsoc.org.
Strategies for regioselective functionalization often involve the selective deprotection of orthogonal protecting groups on side chains (e.g., tert-butyl ethers for hydroxyls, trityl for amines) or the terminal amine/carboxyl groups. For instance, after Fmoc removal, the free amine can be reacted with activated esters, isothiocyanates, or undergo reductive amination. Similarly, if the C-terminus is deprotected, it can be coupled to amines or alcohols. Advanced techniques like C-H functionalization are also emerging for site-specific modifications, potentially offering new avenues for functionalizing residues like D-allo-Ile, though these methods are still under development for complex peptide substrates chinesechemsoc.orgacs.orgehu.es.
Strategies for Overcoming Epimerization During Peptide Cyclization
Epimerization, the inversion of stereochemistry at an alpha-carbon, is a critical side reaction in peptide synthesis, particularly during the activation and coupling steps involved in cyclization. This process can lead to the formation of undesired diastereomers, compromising the purity and biological activity of the final peptide product nih.govu-tokyo.ac.jp. D-allo-Ile, like other amino acids, is susceptible to epimerization, especially under basic conditions or when activated with certain coupling reagents.
To mitigate epimerization during peptide cyclization involving D-allo-Ile, several strategies are employed:
Choice of Coupling Reagents: Utilizing coupling reagents known for low racemization potential, such as HATU, HBTU, or COMU, often in combination with additives like HOAt or HOBt, is crucial wikipedia.orgu-tokyo.ac.jp. These additives can suppress the formation of oxazolone (B7731731) intermediates, which are prone to epimerization.
Reaction Conditions Optimization: Lowering reaction temperatures, minimizing reaction times, and carefully selecting solvents can significantly reduce the propensity for epimerization.
Additives: The use of additives like HOAt (1-hydroxy-7-azabenzotriazole) or HOOBt (1-hydroxy-2-nitro-2-azabenzyl-oxy) has been shown to be highly effective in suppressing epimerization compared to HOBt alone u-tokyo.ac.jp.
Monitoring: Employing analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) is essential for monitoring and quantifying epimerization levels during synthesis and after cyclization researchgate.netmdpi.com.
Comparisons with Other Amino Acid Derivatives in Synthetic Applications
Understanding the comparative advantages and disadvantages of this compound against other isoleucine derivatives is vital for strategic peptide design and synthesis.
Advantages and Disadvantages of this compound vs. Unprotected D-Isoleucine in SPPS
Advantages of this compound: The primary advantage of using this compound in Solid-Phase Peptide Synthesis (SPPS) is its compatibility with the Fmoc/tBu strategy, which is the gold standard for most peptide synthesis wikipedia.orgamericanpeptidesociety.org. The Fmoc group provides a base-labile protecting group for the alpha-amino function, allowing for controlled, stepwise elongation of the peptide chain. This protection prevents premature reactions of the amino group and ensures that coupling occurs selectively at the activated carboxyl terminus.
Disadvantages of this compound: Compared to an unprotected amino acid, the Fmoc-protected derivative adds cost and molecular weight to the building block. The Fmoc group requires a specific deprotection step (typically using piperidine), adding a cycle to the synthesis, and the by-products of this deprotection (dibenzofulvene) need to be efficiently removed mdpi.com.
Comparison with Unprotected D-Isoleucine: Unprotected D-isoleucine cannot be directly used in standard Fmoc-SPPS. Its free alpha-amino group would react indiscriminately, leading to uncontrolled chain growth and side reactions. Therefore, for incorporation into peptides via Fmoc-SPPS, D-isoleucine (or its allo-isomer) must be protected, with the Fmoc group being the most common choice for the N-terminus. The comparison is thus less about direct interchangeability and more about the necessity of protection for synthetic compatibility.
Comparative Analysis with Other Fmoc-Protected Amino Acids and Diastereomers (e.g., Fmoc-D-Ile-OH, Fmoc-L-allo-Ile-OH) in Peptide Synthesis
The stereochemistry of amino acids significantly impacts peptide structure, stability, and biological function. Comparing this compound with its stereoisomers highlights these differences.
This compound vs. Fmoc-D-Ile-OH: Both are D-isomers but differ at the beta-carbon. This stereochemical variation can lead to subtle but significant differences in the resulting peptide's secondary structure, conformational preferences, and interactions with biological targets nih.govoup.com. While synthetic handling (coupling efficiency, deprotection) is generally similar, the conformational impact of D-allo-Ile might differ from D-Ile, potentially influencing cyclization or receptor binding.
This compound vs. Fmoc-L-allo-Ile-OH: These are enantiomers, differing at the alpha-carbon. Fmoc-L-allo-Ile-OH would be used to introduce L-alloisoleucine. The fundamental difference in chirality at the alpha-carbon dictates the peptide backbone's handedness and is a primary determinant of biological activity. Synthetic procedures are largely analogous, but the resulting peptides will exhibit distinct structural and functional properties.
This compound vs. Fmoc-L-Ile-OH: This comparison involves both enantiomeric (D vs. L) and diastereomeric (allo vs. standard) differences. Fmoc-L-Ile-OH is the naturally occurring isomer. Incorporating D-allo-Ile, as opposed to L-Ile, introduces resistance to proteolysis by endogenous L-enzymes, thereby increasing the peptide's half-life nih.gov. The conformational landscape and biological interactions will also be markedly different oup.comnih.gov.
The choice between these derivatives is driven by the specific goals of peptide design, such as enhancing metabolic stability, altering receptor binding affinity, or inducing specific secondary structures.
Stereochemical Investigations and Conformational Analysis of Fmoc D Allo Ile Oh in Peptides
Impact of D-allo-Isoleucine Incorporation on Peptide Secondary and Tertiary Structures
The specific stereochemistry of D-allo-isoleucine, where the configuration is (2R, 3S), introduces distinct conformational constraints compared to the naturally occurring L-isoleucine (2S, 3S). This alteration has profound effects on the resulting peptide's structure.
Modulation of α-Helices and β-Sheets by D-Isoleucine
The incorporation of D-amino acids, including D-allo-isoleucine, can significantly disrupt or modulate common secondary structures like α-helices and β-sheets. chempep.com While L-amino acids readily form right-handed α-helices, the introduction of a D-amino acid can break this helical structure or induce a kink. frontiersin.org This destabilizing effect is often dependent on the steric hindrance of the amino acid side chain. frontiersin.org For instance, studies on model peptides have shown that substituting an L-amino acid with a D-amino acid can drastically disrupt β-sheet formation. frontiersin.org
In the context of α-helical peptides, the position of the D-allo-isoleucine substitution is critical. When incorporated into heptad repeat sequences, which are characteristic of coiled-coils, the hydrophobic nature of the isoleucine side chain is crucial for stabilizing the hydrophobic core. d-nb.info However, the D-configuration at the α-carbon can interfere with the regular hydrogen bonding pattern of the α-helix, potentially leading to a less stable structure. d-nb.info Conversely, in some antimicrobial peptides, the replacement of L-isoleucine with D-allo-isoleucine has been shown to be well-tolerated, with the peptides retaining their α-helical conformation in membrane-like environments. oup.com
The effect on β-sheets is also significant. The alternating nature of side-chain orientations in a β-sheet is disrupted by the presence of a D-amino acid. Molecular dynamics simulations of a natural β-hairpin peptide, where isoleucine was replaced with other amino acids, demonstrated that such substitutions can have a destructive effect on the β-sheet structure. biorxiv.org
Influence on Peptide Folding and Conformational Preferences
The stereochemical isomerization from L-isoleucine to D-allo-isoleucine can dramatically alter a peptide's folding propensity and conformational landscape. nih.gov The intrinsic conformational preferences of D-amino acids are generally the inverse of their L-enantiomers. nih.gov This means that D-allo-isoleucine will favor regions of the Ramachandran plot that are disallowed for L-amino acids, leading to different folding pathways and final structures. nih.gov
Furthermore, the chirality of the side chain in isoleucine adds another layer of complexity. The D-allo-isoleucine (2R, 3S) and D-isoleucine (2R, 3R) stereoisomers will have different effects on the backbone conformation due to the different orientation of the side chain's methyl group. nih.govnih.gov This subtle difference can influence the local peptide backbone geometry and, consequently, the global fold. nih.gov
Role in Inducing Turns and Facilitating Cyclization in Peptides
D-amino acids are well-known for their ability to induce turns in peptide chains, a property that is highly valuable for facilitating peptide cyclization. researchgate.netuq.edu.aualtabioscience.com The introduction of a D-amino acid can promote the formation of β-turns or γ-turns, which bring the N- and C-termini of a linear peptide into proximity, thereby favoring cyclization. uq.edu.au This is because the conformational preferences of D-amino acids can stabilize the tight reversals of the peptide backbone that are characteristic of turn structures. researchgate.net
The efficiency of cyclization can be greatly improved by incorporating turn-inducing elements such as D-amino acids. uq.edu.au For example, a mixture of L- and D-amino acid configurations in a peptide sequence can promote conformations that are favorable for cyclization, whereas peptides composed exclusively of L- or D-amino acids can be more difficult to cyclize. researchgate.net Metal coordination can also be used to induce turns and cyclize peptides, creating what are known as metal foldamers. uwo.ca
Advanced Spectroscopic and Chromatographic Methods for Stereochemical Determination
The synthesis of peptides containing D-allo-isoleucine necessitates robust analytical methods to confirm the stereochemical identity and purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are two powerful techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Differentiation of Isoleucine and allo-Isoleucine Stereochemistry
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. It has been successfully used to differentiate between isoleucine and allo-isoleucine stereoisomers. rsc.orgrsc.org A simple analysis of ¹H and ¹³C NMR spectra allows for the distinction of these residues by examining the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocenter. rsc.orgrsc.orgnih.gov
Generally, the α-proton of the D-allo-isoleucine diastereoisomer resonates at a higher chemical shift (further downfield) compared to the L-isoleucine diastereoisomer. rsc.org Conversely, the α-carbon of D-allo-isoleucine often shows a lower chemical shift in the ¹³C NMR spectrum. researchgate.net Furthermore, the ³J(Hα-Hβ) coupling constants are typically larger for the L-isoleucine diastereoisomer than for the D-allo-isoleucine diastereoisomer. rsc.org These distinct NMR signatures provide a reliable method for identifying and quantifying the presence of D-allo-isoleucine in a peptide.
| NMR Parameter | L-Isoleucine Diastereoisomer | D-allo-Isoleucine Diastereoisomer | Reference |
|---|---|---|---|
| ¹H Chemical Shift (α-H) | Lower | Higher | rsc.org |
| ¹³C Chemical Shift (α-C) | Higher | Lower | researchgate.net |
| ³J(Hα-Hβ) Coupling Constant | Larger | Smaller | rsc.org |
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Purity Assessment
HPLC is a cornerstone technique for the separation and purity assessment of peptides and their constituent amino acids, including stereoisomers. nih.gov Reversed-phase HPLC (RP-HPLC) is widely used to separate closely related peptides, and it can effectively resolve diastereomeric peptide analogs containing single substitutions of isoleucine stereoisomers. nih.gov
The separation of diastereomers by RP-HPLC is possible because the subtle differences in their three-dimensional structures lead to different interactions with the stationary phase of the chromatography column. nih.gov For example, peptide analogs containing L-Ile, L-allo-Ile, D-Ile, and D-allo-Ile can be separated on C8 and C18 columns, with the retention behavior being influenced by temperature. nih.gov
For the analysis of individual amino acids, chiral HPLC methods are often employed. This can involve the use of chiral stationary phases or derivatization with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. jst.go.jpnih.govmdpi.com For instance, derivatizing isoleucine stereoisomers with a chiral labeling reagent allows for their separation and identification by LC-MS. jst.go.jpnih.gov The purity of commercially available Fmoc-D-allo-Ile-OH is routinely assessed by HPLC, with purities often exceeding 99%. cblpatras.gromizzur.comcblpatras.gr
| Technique | Stationary Phase | Key Finding | Reference |
|---|---|---|---|
| RP-HPLC of Peptides | C8 or C18 | Effective resolution of diastereomeric peptide analogs. | nih.gov |
| Chiral HPLC of Amino Acids | Chiral Stationary Phase | Separation of underivatized stereoisomers. | mdpi.com |
| LC-MS with Chiral Derivatization | PBr or C18 | Separation and identification of derivatized stereoisomers. | jst.go.jpnih.gov |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) in Stereochemical Analysis
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for the stereochemical analysis of peptides, including those containing the non-proteinogenic amino acid D-allo-isoleucine. While MS can determine the mass-to-charge ratio of a peptide, confirming its elemental composition, MS/MS is employed to fragment the peptide and analyze the resulting fragment ions. This fragmentation pattern can provide information about the amino acid sequence.
However, distinguishing between stereoisomers like L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine using MS alone is challenging because they have the same mass. rsc.org Tandem mass spectrometry, particularly with collision-induced dissociation (CID), can differentiate these isomers based on the relative intensities of their fragment ions. rsc.orgacs.org The stereochemistry of an amino acid residue can influence the fragmentation pathways, leading to characteristic differences in the MS/MS spectrum. acs.org For instance, the fragmentation patterns of peptides containing D-amino acids can differ significantly from their all-L-amino acid counterparts. acs.org
Electron capture dissociation (ECD) is another MS/MS technique that has been shown to distinguish a single D-amino acid within a protein, offering insights into the tertiary structure. nih.gov High-resolution quadrupole time-of-flight mass spectrometry (HR-QTOF-MS) is also a valuable tool in the stereoselective analysis of amino acids and peptides. uni-tuebingen.de
It is important to note that while these techniques can differentiate between stereoisomers, the interpretation of the data often requires comparison with synthetic standards of known stereochemistry. The presence of a D-amino acid, such as D-allo-isoleucine, at a specific position can lead to unique fragmentation patterns that, when compared to the patterns of peptides containing other isoleucine isomers, allow for its identification. acs.org
Table 1: Mass Spectrometry Techniques in Stereochemical Analysis
| Technique | Application in Stereochemical Analysis | Key Findings Related to D-allo-Ile |
| Tandem MS (CID) | Distinguishes between structural isomers based on fragmentation patterns. rsc.org | Can differentiate L-leucine, L-isoleucine, and L-allo-isoleucine through their distinct CID MS/MS spectra. rsc.org The presence of a D-amino acid in the second N-terminal position affects the fragmentation pattern. acs.org |
| Electron Capture Dissociation (ECD) | Can distinguish a single D-amino acid in a protein and probe tertiary structure. nih.gov | - |
| High-Resolution QTOF-MS | Stereoselective analysis of amino acids and peptides. uni-tuebingen.de | - |
Marfey's Method for Absolute Configuration Determination in Complex Peptides
Marfey's method is a widely used chemical derivatization technique for determining the absolute configuration of amino acids in peptides. mdpi.commdpi.com The method involves the hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent. mdpi.combiorxiv.org This reaction creates diastereomeric derivatives of the amino acids, which can then be separated and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
The elution order of the diastereomers allows for the assignment of the absolute configuration (D or L) of the original amino acids by comparing their retention times to those of standard D- and L-amino acid derivatives. mdpi.com An "advanced Marfey's method" utilizes 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA) as the derivatizing agent, which can be more robust for characterizing certain amino acids. biorxiv.org
For amino acids with a second chiral center, such as isoleucine and its diastereomers (allo-isoleucine), Marfey's method can be challenging due to potential co-elution of the diastereomeric derivatives. nih.govresearchgate.net However, modifications to the standard protocol, such as using different HPLC columns (e.g., C3 instead of C18) or coupling HPLC with other analytical techniques like NMR (HPLC-SPE-NMR), can improve the resolution and allow for the unambiguous assignment of all four stereoisomers of isoleucine, including D-allo-isoleucine. researchgate.net In some cases, it was not possible to distinguish between D-Ile and D-allo-Ile using a combination of Marfey's method and chiral HPLC analysis alone. mdpi.com
Marfey's method has been successfully applied to determine the absolute stereochemistry of amino acids in various natural peptides, including those containing D-allo-isoleucine. researchgate.net For example, it was used to identify D-allo-isoleucine in the cyclic depsipeptide teixobactin. cdnsciencepub.com
Table 2: Application of Marfey's Method
| Step | Description |
| 1. Peptide Hydrolysis | The peptide is broken down into its individual amino acids, typically using strong acid hydrolysis (e.g., 6 N HCl). biorxiv.orgnih.gov |
| 2. Derivatization | The amino acid mixture is reacted with a chiral derivatizing reagent, such as L-FDAA or L-FDLA. mdpi.combiorxiv.org |
| 3. HPLC Analysis | The resulting diastereomeric derivatives are separated by RP-HPLC. nih.gov |
| 4. Configuration Assignment | The absolute configuration of each amino acid is determined by comparing the retention times of its derivative to those of known standards. mdpi.com |
Circular Dichroism (CD) Spectroscopy for Peptide Conformational Studies
Circular dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure of peptides in solution. subr.eduuni-regensburg.de This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. uni-regensburg.de The resulting CD spectrum provides information about the peptide's conformational properties, such as the presence of α-helices, β-sheets, β-turns, or random coil structures. subr.edu
The incorporation of a D-amino acid, such as D-allo-isoleucine, into a peptide sequence can significantly influence its conformation. subr.edu Peptides containing D-amino acids can adopt unique secondary structures that are not accessible to their all-L-amino acid counterparts. nih.gov For example, the presence of D-alanine in cyclic tetrapeptides has been shown to favor the adoption of a stable β-turn structure. subr.edu
Chirality and Enzyme Selectivity Studies
Understanding Enzyme Specificity and Protein-Ligand Interactions with D-Amino Acid Containing Peptides
The incorporation of D-amino acids, including D-allo-isoleucine, into peptides has profound implications for their interaction with enzymes and other proteins. mdpi.com Enzymes, being chiral macromolecules themselves, typically exhibit a high degree of stereoselectivity, preferentially binding to and acting upon substrates of a specific chirality (usually L-amino acids). nih.gov
Peptides containing D-amino acids are often poor substrates for proteases, the enzymes responsible for peptide and protein degradation. nih.govwikipedia.org This resistance to proteolysis is a direct consequence of the altered stereochemistry, which prevents the D-amino acid-containing peptide from fitting correctly into the active site of the L-specific protease. nih.gov
The study of protein-ligand interactions involving D-amino acid-containing peptides provides valuable insights into the principles of molecular recognition. For example, the antibacterial and hemolytic peptides known as bombinins, isolated from frog skin, contain either L-isoleucine or D-allo-isoleucine at the second position. pnas.org An isomerase enzyme has been identified in these secretions that specifically converts the L-isoleucine at this position to D-allo-isoleucine, highlighting a specific biological role for this D-amino acid. pnas.org The non-polar side chain of isoleucine contributes to hydrophobic interactions that are crucial for protein structure and ligand binding. numberanalytics.com
Role of D-allo-Ile in Enhancing Proteolytic Resistance and Metabolic Stability of Peptides
A key advantage of incorporating D-amino acids like D-allo-isoleucine into peptide-based therapeutics is the significant enhancement of their resistance to proteolytic degradation. nih.govwikipedia.org Most proteases found in biological systems are highly specific for L-amino acids and are unable to efficiently cleave peptide bonds involving D-amino acid residues. nih.gov This enzymatic resistance leads to a longer in vivo half-life and improved metabolic stability of the peptide. nih.gov
The increased stability of D-amino acid-containing peptides has been demonstrated in numerous studies. For example, peptides synthesized with all D-amino acids are more resistant to degradation by trypsin. oup.com This increased stability can translate to enhanced biological activity, as the peptide remains intact and functional for a longer period. The cyclic depsipeptide teixobactin, which contains D-allo-isoleucine, is noted for its stability and potent activity against various bacteria. cdnsciencepub.com
The introduction of D-allo-isoleucine can also influence the peptide's conformation in a way that contributes to its stability and activity. nih.gov For example, in the antimicrobial peptide bombinin H4, the D-allo-isoleucine at the second position helps to stabilize the N-terminus of the peptide within the cell membrane, which is thought to contribute to its higher activity compared to its all-L isomer. nih.gov
The enhanced proteolytic resistance and metabolic stability conferred by D-allo-isoleucine and other D-amino acids make them valuable components in the design of peptide-based drugs with improved pharmacokinetic properties. nih.gov
Applications of Fmoc D Allo Ile Oh in Biochemical and Medicinal Chemistry Research
Peptide and Protein Engineering
The ability to precisely control peptide structure and stability is paramount in peptide and protein engineering. Fmoc-D-allo-Ile-OH facilitates this by introducing a D-amino acid residue, which imparts distinct properties compared to its L-enantiomer.
Peptides are often rapidly degraded by proteases in biological environments, limiting their therapeutic efficacy and in vivo half-life. The incorporation of D-amino acids, including D-alloisoleucine, is a well-established strategy to confer proteolytic resistance. D-amino acids are not recognized by common endogenous proteases, thereby preventing or significantly slowing down peptide degradation researchgate.netresearchgate.netbiopharmaspec.com. Studies have shown that D-form peptides can exhibit considerably longer half-lives in plasma and serum compared to their L-amino acid counterparts biopharmaspec.comfrontiersin.orgmdpi.com. For instance, a D-form peptide derivative, pepdD2, demonstrated a more than 12-fold increase in plasma half-life compared to its L-form frontiersin.org. Similarly, modifications incorporating D-amino acids at peptide termini have been shown to increase plasma half-life biopharmaspec.com.
Table 1: Impact of D-Alloisoleucine on Peptide Proteolytic Resistance
| Peptide/Sequence Context | Modification | Metric | Finding | Reference |
| pepD2 (L-form peptide) | D-form substitution (pepdD2) | Plasma half-life | >12-fold increase | frontiersin.org |
| MUC2 epitope peptides | D-amino acids at termini | Plasma half-life | Increased | biopharmaspec.com |
| Tridecaptin analogues | D-allo-Ile at position 12 | Antimicrobial activity | 2- to 4-fold increase | acs.org |
| General D-amino acid substitution in peptides | Incorporation of D-amino acids | Proteolytic Resistance | Increased resistance, longer lifetime | researchgate.netbiopharmaspec.com |
| General D-amino acid substitution in peptides | Incorporation of D-amino acids | Serum Stability | Improved | mdpi.com |
Drug Discovery and Peptide Therapeutics
This compound is instrumental in the development of peptide-based therapeutics, particularly in areas like antimicrobial agents and enzyme inhibitors, where precise stereochemistry is critical for activity and selectivity.
D-amino acids are frequently found in natural antimicrobial peptides and are increasingly utilized in the design of synthetic AMPs to enhance their efficacy and stability researchgate.netresearchgate.net. Their resistance to proteolysis contributes to a longer biological lifetime, allowing them to exert their antimicrobial effects more effectively researchgate.net. For example, Bombinin H4, a frog skin peptide containing D-allo-isoleucine, demonstrates a five-fold higher potency against Leishmania compared to its L-isomer, Bombinin H2 unibo.it. In studies with Acinetobacter baumannii, the D-form peptide pepdD2 showed similar minimum inhibitory concentrations (MICs) to its L-form (4 µg/mL), while offering significantly improved plasma stability frontiersin.org. Other studies have reported MIC values for various peptides against E. coli in the range of 3–25 µM mdpi.com. The strategic placement of D-allo-isoleucine in certain peptide structures has also been linked to a 2- to 4-fold increase in antimicrobial activity acs.org.
Table 2: Antimicrobial Activity of Peptides Incorporating D-Alloisoleucine or D-Amino Acids
| Peptide/Sequence Context | Modification/Context | Target Organism | Metric (MIC/Activity) | Finding | Reference |
| pepD2, pepdD2, pepD3 | D-form substitution (pepdD2) | A. baumannii | MIC | 4 µg/mL (for pepdD2) | frontiersin.org |
| Various peptides | General AMPs | E. coli | MIC | 3–25 µM | mdpi.com |
| Bombinin H4 (contains D-allo-Ile) vs. Bombinin H2 (L-isomer) | D-allo-Ile at position 2 | Leishmania | Potency | H4 is 5x more potent than H2 | unibo.it |
| Tridecaptin analogues | D-allo-Ile at position 12 | Bacteria | Antimicrobial activity | 2- to 4-fold increase | acs.org |
| General D-amino acid substitution in AMPs | Incorporation of D-amino acids | Bacteria | Stability/Activity | Enhanced | researchgate.net |
This compound is crucial for the synthesis of enzyme inhibitors and peptidomimetics where precise stereochemistry is essential for receptor binding and biological activity. Structure-activity relationship (SAR) studies have highlighted the importance of stereochemistry at specific positions. For instance, in the context of odoamide analogues, an epimer with D-allo-isoleucine at position 5 showed significantly reduced cytotoxicity (IC50 = 645 nM) compared to a related analogue with a different substitution (IC50 = 48 nM) nih.gov. This underscores how subtle changes in stereochemistry can profoundly impact biological potency. Furthermore, research into dipeptidyl peptidase (DPP) inhibitors has utilized allo-isoleucine as a key building block, with SAR data indicating stereochemical restrictions in the pyrrolidine (B122466) ring crucial for enzyme interaction frontiersin.org. The development of histone deacetylase (HDAC) inhibitors has also shown that epimers derived from D-alloisoleucine can exhibit more potent inhibition and superior antitumor activities compared to their L-isoleucine counterparts nih.gov.
Structural Biology and Molecular Probes
Application in Research on Foldamers and Non-Ribosomal Peptides
The incorporation of D-alloisoleucine, facilitated by its Fmoc-protected form, is instrumental in the design and synthesis of foldamers and synthetic analogues of non-ribosomal peptides (NRPs). Foldamers are synthetic oligomers that mimic the structural and functional properties of natural proteins, adopting stable, predictable three-dimensional conformations kcl.ac.uk. D-alloisoleucine's distinct stereochemistry, compared to its natural L-isoleucine counterpart, can influence the secondary structure of foldamers, leading to novel helical or sheet-like arrangements kcl.ac.ukresearchgate.net.
Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large enzyme complexes known as nonribosomal peptide synthetases (NRPSs) wikipedia.orguzh.ch. These peptides often contain a variety of non-proteinogenic amino acids, including D-amino acids, which contribute to their structural complexity, stability, and biological activity wikipedia.orgnih.gov. While NRPs are biosynthesized, synthetic strategies employing this compound are crucial for creating synthetic mimics, exploring structure-activity relationships, and generating analogues with enhanced properties nih.govrsc.org. For instance, D-alloisoleucine has been identified in naturally occurring peptides with antimicrobial activity, such as those isolated from the skin of Bombina variegata nih.govembopress.orgnih.govresearchgate.net.
Novel Research Avenues and Emerging Applications
The unique attributes of D-alloisoleucine, accessed via this compound, are driving innovation across several areas of medicinal and biochemical research.
Synthesis of Peptide-Based Drugs with Enhanced Efficacy and Stability
The incorporation of D-amino acids, including D-alloisoleucine, into peptide sequences is a well-established strategy for improving drug efficacy and stability. Peptides composed solely of natural L-amino acids are often susceptible to rapid enzymatic degradation by proteases in vivo. Introducing D-amino acids can disrupt protease recognition sites, thereby increasing the peptide's half-life and bioavailability nih.govbloomtechz.com. This compound serves as a key building block in solid-phase peptide synthesis for creating such modified peptides. Research into peptide-based drugs has shown that D-alloisoleucine can enhance activity against microorganisms in vitro and in vivo biosynth.comsigmaaldrich.com.
Protein Engineering for Improved Stability and Activity in Biotechnology
Beyond therapeutic peptides, this compound is valuable in protein engineering for biotechnological applications. By introducing unnatural amino acids like D-alloisoleucine into protein scaffolds, researchers can engineer proteins with altered structures and functions. This can lead to improved stability, enhanced enzymatic activity, or novel binding properties bloomtechz.comchemimpex.com. The ability to precisely control the stereochemistry and sequence through SPPS makes this compound a critical component in these design efforts.
Development of Peptide Antibiotics and Their Analogues
The field of antimicrobial peptides (AMPs) is actively exploring the benefits of incorporating D-amino acids. D-alloisoleucine has been found in naturally occurring antimicrobial peptides nih.govembopress.orgnih.govresearchgate.net, suggesting a role in their bioactivity. Synthetic efforts using this compound allow for the creation of novel peptide antibiotic analogues with potentially improved potency, broader spectrum of activity, or reduced susceptibility to resistance mechanisms sigmaaldrich.comacs.orgacs.orgliverpool.ac.ukmdx.ac.ukresearchgate.net. For example, studies on tridecaptin analogues have utilized this compound, exploring how its inclusion impacts antimicrobial and hemolytic activities acs.orgrsc.org.
Use in the Synthesis of Calpinactam for Tuberculosis Treatment
This compound plays a direct role in the synthesis of calpinactam, a fungal metabolite investigated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis biosynth.comnih.gov. Calpinactam is a cyclic peptide derivative, and its synthesis often involves solid-phase peptide synthesis methodologies where this compound is utilized as a key building block biosynth.comnih.gov. Research has indicated that D-alloisoleucine itself exhibits antimycobacterial activity biosynth.com.
Investigation in Cyclic Depsipeptides and Lipopeptides
Cyclic depsipeptides and lipopeptides are classes of natural products and synthetic molecules known for a wide range of biological activities, including antimicrobial, antitumor, and immunosuppressive effects scispace.com. D-alloisoleucine has been identified as a component in some naturally occurring cyclic depsipeptides, such as sporidesmolide (B1140420) II cymitquimica.com. Furthermore, this compound is employed in the chemical synthesis of novel cyclic depsipeptides and lipopeptides, allowing researchers to explore how the inclusion of this unnatural amino acid influences their structural integrity and biological functions researchgate.netrsc.orgscispace.comnottingham.ac.uknih.gov. For instance, studies on spiruchostatins and tridecaptins have incorporated D-alloisoleucine to investigate structure-activity relationships researchgate.netrsc.orgnottingham.ac.uknih.gov.
Quality Control, Purity Assessment, and Handling in Academic Research
Purity Requirements and Analytical Methods for Fmoc-D-allo-Ile-OH (e.g., HPLC)
The successful synthesis of peptides relies heavily on the purity of the building blocks used. For this compound, maintaining high purity is paramount to prevent the incorporation of impurities into the growing peptide chain, which could lead to truncated sequences, side reactions, and complications during purification. High-performance liquid chromatography (HPLC) is recognized as the primary analytical technique for evaluating the purity of this compound bldpharm.comsigmaaldrich.comomizzur.com. Typically, purity specifications for this compound are set at a minimum of 96.0% as determined by HPLC sigmaaldrich.com. Some suppliers may offer or specify higher purity grades, such as ≥98.5% (HPLC) omizzur.com. In addition to HPLC, advanced analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) can be employed for more in-depth characterization and identification of potential impurities bldpharm.com. Researchers should always consult the Certificate of Analysis (COA) provided by the manufacturer for lot-specific quality data and verification omizzur.comscbt.com.
Table 1: Purity Specifications and Analytical Methods for this compound
| Purity Specification | Analytical Method | Notes |
| ≥96.0% | HPLC | Common minimum purity requirement sigmaaldrich.com. |
| ≥98.5% | HPLC | Higher purity specification also reported omizzur.com. |
| Lot-specific data | Certificate of Analysis (COA) | Essential for detailed quality verification omizzur.comscbt.com. |
| Other methods | LC-MS, UPLC | May be used for comprehensive characterization bldpharm.com. |
Considerations for Storage and Stability in Research Settings
This compound, like many N-protected amino acid derivatives, requires careful storage to maintain its chemical integrity and prevent degradation. The compound is typically supplied in a solid, crystalline form sigmaaldrich.commedchemexpress.com. For optimal long-term storage, it is recommended to keep the compound sealed and in a dry environment at temperatures between 2-8°C bldpharm.comomizzur.comiris-biotech.de. Alternative storage conditions for the powder include -20°C for up to three years or 4°C for up to two years medchemexpress.com. When preparing solutions, it is crucial to store them appropriately to ensure stability; stock solutions are best maintained at -80°C for up to six months or at -20°C for up to one month medchemexpress.com. It is important to note that this compound can be susceptible to degradation pathways such as hydrolysis, dehydration, and oxidation biosynth.com. Therefore, maintaining a dry environment and ensuring containers are tightly sealed are critical practices for preserving its chemical stability and preventing unwanted modifications bldpharm.com.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | 2-8°C | Varies | Commonly recommended bldpharm.comomizzur.comiris-biotech.de. |
| Powder | -20°C | Up to 3 years | Alternative for long-term storage medchemexpress.com. |
| Powder | 4°C | Up to 2 years | Alternative for medium-term storage medchemexpress.com. |
| Solution | -80°C | Up to 6 months | For prepared stock solutions medchemexpress.com. |
| Solution | -20°C | Up to 1 month | For prepared stock solutions medchemexpress.com. |
Challenges and Best Practices in Handling and Optimization of Coupling Strategies
This compound serves as a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS) sigmaaldrich.com. The efficiency and success of peptide synthesis are highly dependent on the optimization of coupling reactions, which form the peptide bonds between amino acid residues. A significant challenge encountered in peptide coupling is epimerization, the inversion of stereochemistry at the alpha-carbon of the activated amino acid, which can lead to the formation of unwanted diastereomeric impurities nih.govcemis.tech.
A variety of coupling agents are employed to facilitate peptide bond formation. Commonly used reagents include carbodiimides such as N,N'-Diisopropylcarbodiimide (DIC), often paired with additives like Oxyma or Hydroxybenzotriazole (HOBt) cemis.techmdpi.com. Phosphonium-based reagents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole), as well as aminium/phosphonium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also widely utilized due to their high efficiency in coupling reactions cemis.techmdpi.commdpi.com.
For challenging coupling reactions, particularly those involving sterically hindered or weakly nucleophilic amino groups, in situ activation methods are often employed mdpi.comresearchgate.net. For instance, Fmoc-amino acid chlorides can be generated in situ using reagents such as triphosgene (B27547) or bis-(trichloromethyl) carbonate (BTC) immediately prior to their use in coupling mdpi.comresearchgate.net. Optimizing coupling conditions, including reaction temperature and reagent stoichiometry, is crucial for maximizing yield and minimizing side reactions. For example, employing carbodiimides at elevated temperatures can accelerate coupling kinetics and reduce the incidence of epimerization compared to reactions performed at room temperature with other coupling agents cemis.tech. Consequently, the judicious selection of coupling reagents and reaction parameters, informed by the specific amino acid and the context of the peptide sequence being synthesized, represents a best practice for obtaining high-quality peptide products nih.govcemis.tech.
Table 3: Common Coupling Agents and Considerations in Fmoc-SPPS
| Coupling Agent(s) | Typical Application/Context | Key Considerations/Challenges |
| DIC/Oxyma | Standard coupling in SPPS | Can be used at elevated temperatures to reduce epimerization cemis.techmdpi.com. |
| HATU/HOAt | Efficient coupling, especially for difficult sequences | Can be prone to epimerization if not optimized nih.govmdpi.commdpi.com. |
| HBTU | Widely used in SPPS | Can lead to higher epimerization at room temperature compared to elevated temperature carbodiimide (B86325) methods cemis.techmdpi.commdpi.com. |
| PyBOP/HOAt | Peptide coupling | Used in head-to-tail cyclization mdpi.com. |
| Triphosgene | In situ activation | Used to generate Fmoc-amino acid chlorides for coupling to weakly nucleophilic amines mdpi.com. |
| Bis-(trichloromethyl) carbonate (BTC) | In situ activation | Used for difficult couplings in SPPS researchgate.net. |
Future Research Directions and Unexplored Potentials of Fmoc D Allo Ile Oh
Novel Synthetic Routes for Improved Efficiency and Scalability
The broader application of Fmoc-D-allo-Ile-OH in pharmaceutical development is contingent upon the availability of efficient, scalable, and cost-effective synthetic methods. Current research focuses on moving beyond classical, multi-step procedures to more streamlined and sustainable approaches.
Future research in this area will likely concentrate on:
Asymmetric Synthesis: Developing more refined asymmetric synthesis techniques to produce D-allo-isoleucine with high enantiomeric purity, which is a prerequisite for creating the Fmoc-protected derivative. biosynth.com
Enzymatic Resolution: Optimizing enzymatic resolution processes, such as the use of hog kidney acylase, to efficiently separate D-allo-isoleucine from racemic mixtures produced during synthesis. rsc.org
Stereospecific Inversion: Improving methods for the stereospecific inversion of the C-2 carbon of the more readily available L-isoleucine, providing a direct route to the desired D-allo stereoisomer. rsc.org
Flow Chemistry: Adapting synthetic routes to continuous flow chemistry platforms. This could enhance reaction efficiency, reduce waste, improve safety, and facilitate large-scale production, thereby making this compound more accessible for extensive research and commercial use.
Fluorinated Analogs: Exploring practical, stereoselective synthesis routes for derivatives, such as (2R,3S)-5,5,5-trifluoro-allo-isoleucine, which can be converted to their Fmoc-protected forms for incorporation into peptides with unique properties. beilstein-journals.org
Table 1: Comparison of Synthetic Approaches for D-allo-isoleucine Production
| Synthetic Route | Core Principle | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Stereospecific Inversion | Inversion of the C-2 stereocenter of L-isoleucine. rsc.org | Utilizes an abundant starting material. | Improving reaction yields and stereochemical control. |
| Epimerization & Enzymatic Resolution | Creation of a racemic mixture followed by enzyme-catalyzed separation. rsc.org | High specificity of enzymatic separation. | Discovery of more efficient enzymes and optimization of reaction conditions. |
| Asymmetric Synthesis | Building the molecule from achiral precursors using chiral catalysts. biosynth.com | Direct production of the desired enantiomer, avoiding resolution steps. | Development of novel, highly selective catalysts. |
| Synthesis from (S)-2-methylbutan-1-ol | A novel approach utilizing a different starting material, followed by enzymatic resolution. rsc.org | Diversifies potential feedstock for production. | Process optimization and scalability assessment. |
Expanding the Repertoire of Peptide Structures and Functions Through D-allo-Ile Incorporation
The incorporation of D-amino acids like D-allo-isoleucine into peptides has profound effects on their structure and function. Unlike their L-counterparts, D-residues can induce unique backbone conformations, such as specific turns, that are not typically observed in natural peptides. nih.gov This opens up a vast, unexplored chemical space for designing peptides with novel architectures and enhanced therapeutic properties.
Key future directions include:
Novel Scaffolds: Systematically exploring how the placement of D-allo-isoleucine can be used to design and stabilize novel peptide secondary and tertiary structures, including unique helices, sheets, and macrocycles. nih.govbakerlab.org
Enhanced Stability: Investigating the impact of D-allo-Ile incorporation on peptide stability. Peptides containing D-amino acids are often more resistant to degradation by endogenous proteases, which can prolong their circulation half-life and therapeutic effect. mdpi.commdpi.com
Modulating Biological Activity: The antimicrobial peptide Bombinin H4, which contains D-allo-isoleucine, demonstrates significantly higher activity against the parasite Leishmania than its all-L isomer. nih.gov Future work will focus on strategically incorporating D-allo-Ile into other bioactive peptides to enhance their potency, selectivity, and membrane interaction capabilities. nih.gov
Amyloid Inhibition: Designing peptides with alternating L- and D-amino acids, including D-allo-Ile, to create structures that can inhibit the aggregation of amyloidogenic proteins involved in neurodegenerative diseases. researchgate.net
Table 2: Effects of D-allo-Isoleucine Incorporation on Peptide Properties
| Property | Observed Effect of D-allo-Ile Incorporation | Future Research Goal |
|---|---|---|
| Conformation | Induces unique turns and stabilizes novel secondary structures. nih.govnih.gov | To rationally design peptides with predefined 3D shapes for specific targets. |
| Proteolytic Stability | Increases resistance to degradation by proteases. mdpi.com | To develop long-acting peptide therapeutics with improved pharmacokinetic profiles. |
| Biological Activity | Can significantly enhance potency and alter target specificity, as seen in antimicrobial peptides. nih.gov | To fine-tune the activity of therapeutic peptides for improved efficacy and reduced side effects. |
| Aggregation | Can be used in alternating L-/D-sequences to inhibit amyloid formation. researchgate.net | To develop novel therapeutics for Alzheimer's and other amyloid-related diseases. |
Advanced Computational Modeling for Predicting Conformational and Biological Activities
Due to the complex structural consequences of incorporating D-amino acids, computational modeling is an indispensable tool for guiding the design of D-allo-Ile-containing peptides. researchgate.net Predicting how this non-canonical residue will influence the peptide's final structure and activity is a significant challenge that requires sophisticated computational approaches.
Future research will leverage:
Molecular Dynamics (MD) Simulations: Using explicit-solvent MD simulations to explore the conformational landscape of peptides containing D-allo-isoleucine and to understand how it influences peptide folding and dynamics. nih.govnih.gov
Force Field Refinement: Improving current molecular mechanics force fields to more accurately represent the conformational preferences and energetic properties of D-amino acids, as existing models may not always be sufficient. nih.gov
Generative AI Models: Employing new flow-based generative models, such as NCFlow, that can incorporate any non-canonical amino acid into a protein or peptide structure. biorxiv.org These tools can predict the structures of novel peptides and even estimate improvements in binding affinity, accelerating the design-test-analyze cycle. biorxiv.org
Quantum Chemical Calculations: Applying quantum mechanics methods to obtain highly accurate energy calculations for different peptide conformations, helping to validate and refine predictions made by faster, classical methods. nih.gov
Integration with High-Throughput Screening for Drug Discovery
The inclusion of non-canonical amino acids like D-allo-isoleucine exponentially increases the number of possible peptide sequences, making traditional one-by-one synthesis and testing impractical. nih.gov Therefore, the integration of this compound into high-throughput screening (HTS) platforms is essential for discovering novel drug candidates.
Future efforts will focus on:
Library Synthesis: Developing robust automated solid-phase peptide synthesis protocols that efficiently incorporate this compound and other non-canonical amino acids into vast peptide libraries.
Display Technologies: Utilizing powerful screening platforms like mRNA display, which can generate and screen libraries containing over a trillion unique peptides with non-canonical residues in a single experiment. nih.gov
Novel Screening Assays: Designing simple, rapid, and cost-effective HTS assays, such as those based on competitive binding and fluorescence, to quickly identify peptides with high affinity for specific biological targets like ubiquitin. drugtargetreview.com This enables the rapid identification of "hits" from large and diverse chemical libraries for further development.
Exploration in New Therapeutic Areas and Biomedical Applications
While D-allo-isoleucine has shown promise in antimicrobial peptides, its potential applications span a wide range of therapeutic areas. chemimpex.com The unique properties it confers upon peptides make it an attractive component for developing next-generation therapeutics.
Unexplored and emerging applications include:
Antimicrobials: Building on the success of Bombinin H4, researchers can design new antimicrobial peptides with D-allo-Ile to combat drug-resistant bacteria and other pathogens. nih.gov The compound has also shown activity against M. tuberculosis. biosynth.com
Neurodegenerative Diseases: As mentioned, peptides containing D-allo-Ile could be designed to specifically target and inhibit the formation of amyloid plaques in conditions like Alzheimer's disease. researchgate.net
Immunomodulation: Incorporating D-amino acids into peptides can alter their interaction with immune system components. This could be harnessed to create more stable and selective immunosuppressive or immunostimulatory agents, although careful design is needed as D-substitution can sometimes decrease affinity for the intended target. nih.gov
Metabolic Disorders: D-allo-isoleucine is being studied for its potential effects on metabolic pathways, which could lead to new insights and therapies for conditions like diabetes and obesity. chemimpex.com
Table 3: Potential Therapeutic Applications of D-allo-Ile-Containing Peptides
| Therapeutic Area | Potential Role of D-allo-Ile | Rationale/Example |
|---|---|---|
| Infectious Diseases | Enhance antimicrobial activity and stability. | Found in the potent anti-Leishmania peptide Bombinin H4; shows antimycobacterial effects. nih.govbiosynth.com |
| Neurodegeneration | Inhibit protein aggregation. | Peptides with alternating L-/D-amino acids can inhibit amyloidogenesis. researchgate.net |
| Immunology | Modulate peptide stability and receptor binding. | D-amino acid substitution is a strategy to create novel immunosuppressive peptides. nih.gov |
| Oncology | Improve stability and targeting of anticancer peptides. | Increased stability against proteases can prolong the effect of tumor-targeting peptides. mdpi.com |
| Metabolic Disorders | Influence metabolic pathways. | D-allo-Isoleucine is being researched for its effects on metabolism. chemimpex.com |
Q & A
Q. How is Fmoc-D-allo-Ile-OH utilized in solid-phase peptide synthesis (SPPS)?
Methodological Answer: this compound serves as a protected amino acid building block in SPPS. The Fmoc group shields the α-amine during iterative coupling steps, allowing sequential elongation of the peptide chain. Deprotection is achieved using 20% piperidine in DMF, followed by activation of the carboxyl group (e.g., with HBTU/HOBt) for coupling. The D-allo stereochemistry introduces unique conformational constraints in peptides, impacting secondary structures like β-sheets .
Q. What analytical techniques are essential for confirming the purity and identity of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is used to assess purity (>95%). Mass spectrometry (MS) confirms molecular weight ([M+H]+ expected at m/z 354.4 for C₂₁H₂₃NO₄). Nuclear magnetic resonance (NMR) (¹H and ¹³C) verifies stereochemistry and absence of racemization, with characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm .
Q. Why is the Fmoc group preferred over Boc for protecting D-allo-Ile in peptide synthesis?
Methodological Answer: The Fmoc group is base-labile (removed by piperidine), enabling orthogonal protection strategies with acid-labile side-chain groups (e.g., tert-butyl). This avoids side reactions during iterative deprotection in SPPS. Boc (acid-labile) is less compatible with D-allo configurations due to potential racemization under acidic conditions .
Advanced Research Questions
Q. How does the stereochemistry of D-allo-Ile influence peptide bioactivity and target binding?
Methodological Answer: The D-allo configuration alters side-chain orientation, affecting hydrophobic interactions and hydrogen bonding. For example, in Grb2-SH2 domain antagonists, substituting L-Pmp with D-allo-Ile analogs reduced binding affinity by 3-fold due to steric clashes, as shown by surface plasmon resonance (SPR) and molecular docking studies. Comparative CD spectroscopy revealed conformational shifts in α-helical regions .
Q. How can researchers troubleshoot low coupling efficiency of this compound in SPPS?
Methodological Answer: Low efficiency may arise from steric hindrance or poor solubility. Mitigation strategies include:
Q. What role does this compound play in synthesizing fluorescent-labeled peptides for biological studies?
Methodological Answer: The Fmoc group allows selective deprotection of the α-amine, enabling site-specific conjugation of fluorophores (e.g., FITC, TAMRA) via NHS ester chemistry. For example, in FRET-based protease assays, D-allo-Ile’s stereochemistry minimizes self-quenching by positioning fluorophores optimally. Post-labeling, reverse-phase HPLC purifies the peptide to >98% purity .
Q. How can computational modeling predict the impact of D-allo-Ile incorporation on peptide stability?
Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability. Parameters include RMSD (backbone stability) and solvent-accessible surface area (SASA) for hydrophobicity. For instance, MD of allo-Ile-containing β-amyloid peptides showed reduced aggregation propensity compared to L-Ile, validated by Thioflavin T assays .
Q. What experimental approaches resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies arise from solvent polarity and temperature effects. Systematic solubility testing in DMF, DCM, and THF at 25°C vs. 40°C, monitored by UV-Vis spectroscopy, reveals optimal conditions. For example, solubility in DMF increases from 15 mM (25°C) to 32 mM (40°C), critical for scaling SPPS reactions .
Data Analysis and Reproducibility
Q. How to ensure reproducibility in synthesizing this compound derivatives across labs?
Methodological Answer: Adhere to standardized protocols from journals like Beilstein Journal of Organic Chemistry:
- Report detailed reaction conditions (solvent volume, equivalents, temperature).
- Provide NMR spectral data (δ values, coupling constants) for stereochemical validation.
- Include HPLC traces (retention time, column type) in supplementary materials .
Q. What strategies validate chiral purity in this compound during long-term storage?
Methodological Answer: Chiral HPLC (e.g., Chirobiotic T column) with polarimetric detection monitors racemization. Storage at -20°C under argon minimizes degradation. Accelerated aging studies (40°C, 72 hrs) show <0.5% racemization, confirming stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
